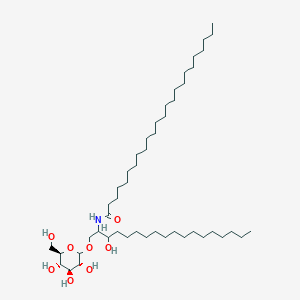
N-Lignoceroyldihydro-glucocerebroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Lignoceroyldihydro-glucocerebroside: is a type of glucocerebroside, which belongs to the family of glycosphingolipids. These compounds are essential components of cell membranes and play crucial roles in various biological processes. Glucocerebrosides are composed of a sphingosine backbone, a fatty acid chain, and a glucose moiety. This compound specifically contains lignoceric acid as its fatty acid component .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-Lignoceroyldihydro-glucocerebroside involves the following steps:
Formation of Ceramide: The initial step involves the synthesis of ceramide by linking sphingosine with a fatty acid (lignoceric acid) through an amide bond.
Glycosylation: The ceramide is then glycosylated using glucose to form this compound. .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. Chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glucocerebrosidase.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.
Major Products
Hydrolysis: Ceramide and glucose.
Wissenschaftliche Forschungsanwendungen
N-Lignoceroyldihydro-glucocerebroside has several scientific research applications:
Wirkmechanismus
N-Lignoceroyldihydro-glucocerebroside exerts its effects primarily through its role in cell membranes. It is involved in maintaining membrane stability and facilitating signal transduction. The compound can be hydrolyzed by glucocerebrosidase, leading to the production of ceramide and glucose. This hydrolysis is crucial for the recycling of ceramide and the regulation of glycosphingolipid levels in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galactocerebrosides: These compounds have a galactose moiety instead of glucose.
Other Glucocerebrosides: Variants with different fatty acid chains, such as palmitic acid or stearic acid, exhibit similar properties but differ in their specific biological roles.
Uniqueness: : N-Lignoceroyldihydro-glucocerebroside is unique due to its specific fatty acid component (lignoceric acid), which influences its physical and chemical properties, as well as its biological functions .
Eigenschaften
Molekularformel |
C48H95NO8 |
|---|---|
Molekulargewicht |
814.3 g/mol |
IUPAC-Name |
N-[3-hydroxy-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h41-43,45-48,50-51,53-55H,3-40H2,1-2H3,(H,49,52)/t41?,42?,43-,45-,46+,47-,48?/m1/s1 |
InChI-Schlüssel |
SNPQGCDJHZAVOB-GFZFNKNSSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)



![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)

![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)





